molecular formula C8H10N2O2 B101641 2,6-Dimethyl-4-nitroaniline CAS No. 16947-63-0

2,6-Dimethyl-4-nitroaniline

Cat. No.: B101641
CAS No.: 16947-63-0
M. Wt: 166.18 g/mol
InChI Key: NSBSVUUVECHDDX-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-nitroaniline is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101580. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Steric Effects and Preparation

  • Steric Effects on Mesomerism : 2,6-Dimethyl-4-nitroaniline is obtained from nitration of certain compounds in aqueous acetic acid, followed by deacylation, yielding high production rates. This process is significant due to the steric inhibition of mesomerism (Wepster, 2010).

Piezoelectric and Optical Properties

  • Piezoelectric Organic Superplastic : This compound demonstrates high piezoelectric output and optical properties when embedded in poly-l-lactic acid polymer microfibers. It exhibits potential for energy harvesting through the piezoelectric effect and as solid-state blue emitters (Baptista et al., 2022).

Non-linear Optical Organic Materials

  • Structural Study for Non-linear Optical Applications : An extensive study on the molecular and crystal structure of N, N-dimethyl-4-nitroaniline derivatives reveals insights into their use in non-linear optical organic materials (Borbulevych et al., 2002).

Intermolecular Interactions

  • Intermolecular Non-covalent Interactions : Quantum mechanical calculations on aminonitromethylbenzenes, including this compound, provide insights into hydrogen bonding and charge redistribution, important for understanding molecular interactions (Kruszyński & Sierański, 2010).

Solvatochromic Solvent Parameters

  • Characterization of Gas-expanded Liquids : Studies on solvatochromic shifts of various indicators, including N,N-dimethyl-4-nitroaniline, help in specifying solvent parameters, vital for understanding solvation dynamics in different environments (Wyatt et al., 2005).

Dyeing Performance in Textile

  • Dyeing Performance in Textiles : The use of this compound in the synthesis of certain ligands and their application in textiles demonstrates its utility in the dyeing performance and antibacterial activity (Jarad, 2016).

Molecular Structure and Spectroscopy

  • Spectroscopic Properties in Various Environments : The study of N-(2′-Hydroxy-4′-N,N-dimethylaminobenzylidene)-4-nitroaniline in various solvents and environments highlights its donor-acceptor interactions, crucial in fields like molecular spectroscopy (El-Sayed et al., 2003).

Supramolecular Synthon

  • Hydrogen-bond-aided Supramolecular Synthon : Research on nitro compounds, including 2-nitroanilines, provides insights into the formation of symmetric dimers and their bonding interactions, essential in the study of supramolecular synthons (Fedyanin & Lyssenko, 2013).

Environmental Degradation

  • Anaerobic Degradation Pathways : Studies on the anaerobic degradation of similar nitroaromatic compounds by certain microbial strains provide a perspective on the environmental degradation and detoxification of such compounds (Kadoya et al., 2018).

Safety and Hazards

2,6-Dimethyl-4-nitroaniline is classified as Acute Toxicity, Oral (Category 4), H302 according to Regulation (EC) No 1272/2008 . It is harmful if swallowed . In case of exposure, it is recommended to consult a physician and show them the safety data sheet .

Future Directions

Nitro group-containing compounds, including 2,6-Dimethyl-4-nitroaniline, have been studied for their potential antitumor activities . Future research may focus on exploring these properties further and developing new antitumor drugs .

Biochemical Analysis

Biochemical Properties

2,6-Dimethyl-4-nitroaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The nitro group in this compound can undergo reduction reactions, leading to the formation of reactive intermediates that can bind to proteins and other biomolecules. These interactions can result in enzyme inhibition or activation, depending on the specific context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress by generating reactive oxygen species (ROS), which can lead to changes in gene expression and activation of stress response pathways. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the nitro group to nucleophilic sites on biomolecules, leading to the formation of covalent adducts. This can result in enzyme inhibition or activation, depending on the specific target. Additionally, the compound can undergo redox cycling, generating ROS that can cause oxidative damage to cellular components. These molecular interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term exposure to this compound has been shown to cause cumulative oxidative damage to cells, leading to alterations in cellular function and viability .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage in animal models, likely due to the generation of ROS and subsequent oxidative stress. Additionally, threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. The compound can undergo reduction reactions, leading to the formation of amines and other metabolites. These metabolic transformations can affect the overall metabolic flux and levels of various metabolites in the cell. Additionally, the compound can influence the activity of metabolic enzymes, further altering metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to plasma proteins, affecting its distribution and localization within the body. Additionally, specific transporters may facilitate the uptake and efflux of this compound in cells, influencing its intracellular concentration and activity .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the mitochondria, where it can induce oxidative stress and affect mitochondrial function. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical and cellular effects .

Properties

IUPAC Name

2,6-dimethyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBSVUUVECHDDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168716
Record name Benzenamine, 2,6-dimethyl-4-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16947-63-0
Record name 2,6-Dimethyl-4-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16947-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,6-Dimethyl-4-nitroaniline
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Record name 16947-63-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101580
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Record name Benzenamine, 2,6-dimethyl-4-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethyl-4-nitroaniline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TW9QVR29N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

Concentrated hydrochloric acid (17.5 mL) was added to N-(2,6-dimethyl-4-nitro-phenyl)-acetamide (5.05 g) and heated to 140° C. for 30 minutes in a sealed microwave process vial. The reaction mixture was neutralized with solid sodium carbonate in water and the precipitated product was collected by filtration and washed with water (100 mL) to furnish 3.93 g (97% yield) of the title compound as a yellow solid. 1H NMR (500 MHz, DMSO-d6): 2.15 (s, 6H), 6.15 (b, 2H), 7.79 (s, 2H).
Quantity
17.5 mL
Type
reactant
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the synthesis of 2,6-Dimethyl-4-nitroaniline unique?

A1: The synthesis of this compound presents a unique challenge due to the steric effects of the two methyl groups adjacent to the amine group []. These bulky groups hinder the resonance interaction between the amine's lone pair electrons and the nitro group, impacting its reactivity. The research paper by Wepster et al. [] describes an effective method for synthesizing this compound with high yields (80-90%) by first nitrating 2,6-dimethyl-(p-toluenesulpho) anilide or 2,6-dimethyl-benzenesulphoanilide in aqueous acetic acid, followed by deacylation.

Q2: How does the steric hindrance in this compound manifest itself in its chemical behavior?

A2: The significant steric hindrance caused by the methyl groups in this compound noticeably impacts its reactivity. This effect is evident in the rate of deacylation of 2,6-dimethyl-4-nitroacetanilide in sodium methoxide solution. The observed rate aligns with the anticipated steric inhibition of mesomerism []. Essentially, the bulky methyl groups restrict the resonance stabilization typically associated with aniline derivatives, making reactions like deacylation slower.

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